molecular formula C29H31Na2O16P B12424550 Etoposide phosphate (disodium)

Etoposide phosphate (disodium)

Cat. No.: B12424550
M. Wt: 712.5 g/mol
InChI Key: WCOHVOKFXMNYJU-XIYZZTPRSA-L
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Description

Etoposide phosphate (disodium) is a semisynthetic derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. It is widely used as an antineoplastic agent in the treatment of various cancers, including testicular cancer, small-cell lung cancer, lymphoma, and leukemia . Etoposide phosphate is a prodrug that is converted to its active form, etoposide, in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etoposide phosphate is synthesized from podophyllotoxin through a series of chemical reactions. The process involves the coupling of dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a suitable solvent . The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of etoposide phosphate involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Etoposide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its electrochemical oxidation, which can be detected using nanoporous gold-modified electrodes .

Common Reagents and Conditions: Common reagents used in the reactions of etoposide phosphate include phosphate buffers, organic solvents like ethanol and methanol, and catalysts for specific reactions . The conditions often involve controlled pH and temperature to ensure optimal reaction rates and product stability.

Major Products: The major product formed from the reactions of etoposide phosphate is etoposide, which is the active form of the drug. Other by-products may include various derivatives of podophyllotoxin, depending on the specific reaction conditions .

Mechanism of Action

Etoposide phosphate exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for altering the topological state of DNA during replication and transcription. Etoposide phosphate forms a complex with topoisomerase II and DNA, inducing breaks in the double-stranded DNA and preventing its repair . This accumulation of DNA breaks leads to cell cycle arrest in the G2 and S phases and ultimately results in cell death .

Comparison with Similar Compounds

Uniqueness: Etoposide phosphate is unique due to its specific inhibition of DNA topoisomerase II and its ability to be converted to its active form, etoposide, in the body. This conversion allows for better solubility and bioavailability compared to etoposide alone .

Properties

Molecular Formula

C29H31Na2O16P

Molecular Weight

712.5 g/mol

IUPAC Name

disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate

InChI

InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1

InChI Key

WCOHVOKFXMNYJU-XIYZZTPRSA-L

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+]

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+]

Origin of Product

United States

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